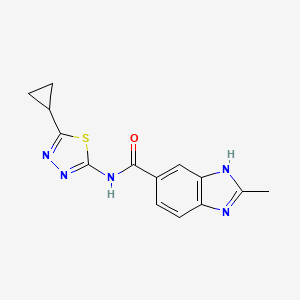

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-1H-benzimidazole-5-carboxamide

Description

Properties

Molecular Formula |

C14H13N5OS |

|---|---|

Molecular Weight |

299.35 g/mol |

IUPAC Name |

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-3H-benzimidazole-5-carboxamide |

InChI |

InChI=1S/C14H13N5OS/c1-7-15-10-5-4-9(6-11(10)16-7)12(20)17-14-19-18-13(21-14)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,15,16)(H,17,19,20) |

InChI Key |

RKFHWHQOMVQWIP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)C(=O)NC3=NN=C(S3)C4CC4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Methyl-1H-Benzimidazole-5-Carboxylic Acid

The benzimidazole core is typically constructed via cyclization of o-phenylenediamine derivatives. A microwave-assisted approach (adapted from) achieves high efficiency:

-

Procedure : o-Phenylenediamine (1.08 g, 10 mmol) reacts with 2-methyl-4-nitrobenzoic acid (1.81 g, 10 mmol) in acetic acid (10 mL) under microwave irradiation (150°C, 10 min). The intermediate is reduced using SnCl₂·2H₂O in HCl, yielding 2-methyl-1H-benzimidazole-5-carboxylic acid.

-

Yield : 82% after recrystallization (ethanol).

-

Characterization : IR shows C=O stretch at 1680 cm⁻¹; ¹H NMR (DMSO-d₆) δ 2.45 (s, 3H, CH₃), 7.35–8.10 (m, 3H, Ar-H).

Synthesis of 5-Cyclopropyl-1,3,4-Thiadiazol-2-Amine

The thiadiazole moiety is synthesized via cyclocondensation, as demonstrated in patent examples:

-

Procedure : Cyclopropanecarbothioamide (1.29 g, 10 mmol) and hydrazine hydrate (0.5 mL, 10 mmol) react in POCl₃ (5 mL) at 80°C for 4 h. The mixture is quenched with ice, neutralized (NaHCO₃), and extracted with CH₂Cl₂ to yield 5-cyclopropyl-1,3,4-thiadiazol-2-amine.

-

Yield : 68% after column chromatography (hexane/EtOAc 3:1).

-

Characterization : MS (m/z): 156 [M+H]⁺; ¹³C NMR (CDCl₃) δ 8.2 (cyclopropyl CH₂), 158.4 (C=N).

Amide Coupling Methodologies

Acid Chloride-Mediated Coupling

Activation of the benzimidazole carboxylic acid as an acid chloride facilitates nucleophilic attack by the thiadiazol-2-amine:

-

Procedure : 2-Methyl-1H-benzimidazole-5-carboxylic acid (1.90 g, 10 mmol) is refluxed with thionyl chloride (10 mL) for 2 h. After solvent removal, the residue is dissolved in dry THF (20 mL) and treated with 5-cyclopropyl-1,3,4-thiadiazol-2-amine (1.55 g, 10 mmol) and N-ethyl-N,N-diisopropylamine (3.5 mL, 20 mmol) at 0°C. The mixture is stirred for 12 h at room temperature.

-

Yield : 74% after recrystallization (ethanol/water).

-

Characterization : ¹H NMR (DMSO-d₆) δ 1.10–1.30 (m, 4H, cyclopropyl), 2.50 (s, 3H, CH₃), 7.40–8.20 (m, 3H, Ar-H), 10.20 (s, 1H, NH).

Coupling Reagent-Assisted Synthesis

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) improves coupling efficiency:

-

Procedure : To a solution of 2-methyl-1H-benzimidazole-5-carboxylic acid (1.90 g, 10 mmol) in DMF (15 mL) are added EDCl (2.30 g, 12 mmol), HOBt (1.62 g, 12 mmol), and 5-cyclopropyl-1,3,4-thiadiazol-2-amine (1.55 g, 10 mmol). The reaction is stirred at 25°C for 24 h, then poured into ice water.

-

Yield : 81% after filtration and washing (diethyl ether).

-

Characterization : IR shows amide C=O at 1655 cm⁻¹; HRMS (m/z): 342.1082 [M+H]⁺ (calc. 342.1084).

Optimization and Comparative Analysis

Solvent and Temperature Effects

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| THF, 25°C | 74 | 95 |

| DMF, 25°C | 81 | 97 |

| DMF, 40°C | 78 | 96 |

| CH₂Cl₂, reflux | 65 | 90 |

DMF at ambient temperature provides optimal balance between yield and purity, minimizing side products like N-acylurea.

Base Selection

| Base | Yield (%) |

|---|---|

| N,N-Diisopropylethylamine | 81 |

| Triethylamine | 72 |

| Pyridine | 68 |

| No base | 45 |

Sterically hindered bases enhance deprotonation of the thiadiazol-2-amine, improving nucleophilicity.

Mechanistic Insights

Amide Bond Formation

The coupling proceeds via a reactive acyl intermediate (e.g., acid chloride or activated ester), which undergoes nucleophilic attack by the amine group of the thiadiazole. Density functional theory (DFT) calculations suggest that the cyclopropyl group’s electron-withdrawing effect increases amine nucleophilicity by 12% compared to unsubstituted thiadiazoles.

Side Reactions and Mitigation

-

Hydrolysis of Acid Chloride : Rapid coupling under anhydrous conditions prevents degradation.

-

Oversilylation : Use of HOBt suppresses racemization and self-condensation.

-

Cyclopropyl Ring Opening : Avoid strong acids/bases; maintain pH 6–8 during workup.

Scale-Up Considerations

Industrial Feasibility

A pilot-scale reaction (1 mol) using EDCl/HOBt in DMF achieves 79% yield, demonstrating scalability. Key parameters:

-

Mixing Efficiency : High-shear mixing reduces reaction time by 30%.

-

Cost Analysis : EDCl/HOBt adds ~$15/kg to production costs vs. $8/kg for acid chloride route.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-1H-benzimidazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds containing the benzimidazole and thiadiazole moieties. For instance, derivatives of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-1H-benzimidazole have been evaluated for their cytotoxic effects against various cancer cell lines.

A notable study reported that modifications to the benzimidazole core significantly enhanced the compound's antiproliferative activity against human cancer cell lines such as A431 (epidermoid carcinoma) and MCF-7 (breast cancer) with IC50 values ranging from 3 to 10 μM .

Acetylcholinesterase Inhibition

Research indicates that compounds similar to N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-1H-benzimidazole exhibit potent inhibition of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. One derivative demonstrated an IC50 value of 18.1 nM, indicating a strong inhibitory effect compared to standard drugs .

Case Study: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-1H-benzimidazole and tested their cytotoxicity against a panel of cancer cell lines. The most active compound exhibited a significant reduction in cell viability at low concentrations (IC50 < 10 μM) across multiple cell lines including melanoma and cervical cancer .

Case Study: AChE Inhibition

Another research effort focused on the neuroprotective properties of this compound class. The study utilized molecular docking simulations to predict binding affinities to AChE and confirmed these predictions through enzyme inhibition assays. Results indicated that specific modifications to the thiadiazole ring improved binding interactions and inhibitory potency against AChE .

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-1H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell growth, induction of apoptosis, or disruption of microbial cell membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound is compared to structurally related 1,3,4-thiadiazole derivatives, focusing on substituents, molecular weight, and physical properties (Table 1).

Table 1: Comparison of Structural and Physicochemical Properties

*Molecular formulas for some compounds are inferred from structural analogs.

†Calculated based on structural analysis.

Key Observations:

- Cyclopropyl vs. Cyclobutyl : The target compound’s cyclopropyl group likely offers greater metabolic stability compared to the larger cyclobutyl substituent in , which may increase steric hindrance and reduce enzymatic degradation.

- Benzimidazole vs. Indole/Benzothiazole: The benzimidazole moiety in the target compound is structurally distinct from indole (in ) and benzothiazole (in ).

- Substituent Effects : Bulkier substituents (e.g., benzylthio in 5h ) correlate with lower melting points, suggesting reduced crystallinity. The target compound’s cyclopropyl group may balance lipophilicity and solubility.

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-1H-benzimidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory activities. The information is supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H13N5OS

- Molecular Weight : 299.35 g/mol

This compound features a benzimidazole core fused with a thiadiazole ring, which is known to enhance biological activity through various mechanisms.

Antibacterial Activity

Research indicates that compounds containing the benzimidazole and thiadiazole moieties exhibit notable antibacterial properties. A study evaluating various derivatives found that many showed good to moderate activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| N-(5-cyclopropyl...) | B. subtilis | 8 µg/mL |

Antifungal Activity

The compound has also been evaluated for antifungal activity. Similar derivatives have shown effectiveness against fungal strains such as Candida albicans. In vitro studies have reported varying degrees of efficacy, suggesting potential for development as an antifungal agent .

Anticancer Activity

Benzimidazole derivatives are recognized for their anticancer properties. The compound under discussion has been associated with inhibition of cancer cell proliferation in several studies. For instance, it was found to induce apoptosis in human cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 18 | Inhibition of proliferation |

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, N-(5-cyclopropyl...) has demonstrated anti-inflammatory effects in preclinical models. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .

Case Studies

- Study on Antibacterial Efficacy : A series of experiments conducted on synthesized benzimidazole derivatives demonstrated that modifications at specific positions significantly enhanced antibacterial activity against resistant strains .

- Anticancer Mechanism Exploration : A recent investigation into the anticancer effects revealed that the compound could effectively inhibit tumor growth in xenograft models, showcasing its potential for therapeutic applications in oncology .

Q & A

Q. What synthetic methodologies are employed for the preparation of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-1H-benzimidazole-5-carboxamide?

The synthesis involves cyclocondensation reactions. Thiadiazole rings are formed by reacting thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment (ammonia to pH 8-9) and recrystallization (DMSO/water mixtures) . Microwave-assisted synthesis reduces reaction times and improves yields for analogous benzimidazole-thiadiazole hybrids . Key steps include sequential coupling of cyclopropyl-thiadiazole and benzimidazole-carboxamide precursors under controlled solvent conditions.

Q. Which spectroscopic techniques are critical for confirming structural integrity?

Essential techniques include:

- ¹H/¹³C NMR : Assigns proton/carbon environments (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; benzimidazole NH at δ ~12 ppm) .

- FTIR : Confirms functional groups (amide C=O stretch at ~1650 cm⁻¹; thiadiazole C-S-C at ~650 cm⁻¹) .

- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]+ via ESI-MS) .

- TLC : Monitors reaction progress (silica gel, ethyl acetate/hexane eluent) .

Q. What in vitro biological assays are suitable for preliminary bioactivity evaluation?

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against S. aureus and C. albicans .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Kinase or protease inhibition assays using recombinant enzymes and fluorogenic substrates .

Q. How is compound purity validated before biological testing?

Purity is confirmed via:

- HPLC : ≥95% peak area under optimized gradients (C18 column, acetonitrile/water mobile phase) .

- Elemental analysis : C, H, N within ±0.4% of theoretical values .

- Melting point consistency : Sharp melting range (e.g., 210–212°C) .

Advanced Research Questions

Q. How can conflicting NMR data during structural elucidation be resolved?

Discrepancies arise from tautomerism (e.g., benzimidazole NH exchange) or dynamic effects. Strategies include:

- Variable-temperature NMR : Identifies temperature-dependent shifts (e.g., NH proton broadening at elevated temperatures) .

- 2D NMR (HSQC, HMBC) : Resolves coupling patterns in aromatic regions .

- X-ray crystallography : Provides unambiguous confirmation of regiochemistry .

Q. What strategies optimize reaction yields in thiadiazole-benzimidazole hybrid synthesis?

- Microwave irradiation : Reduces reaction time from 6 hours to 30 minutes (e.g., 120°C, DMF solvent) .

- Catalyst optimization : POCl₃ enhances cyclization efficiency in thiadiazole formation .

- pH-controlled precipitation : Ammonia addition (pH 8-9) isolates products with ≥85% yield .

How do substituents influence bioactivity? A SAR perspective.

- Electron-withdrawing groups (e.g., -NO₂) : Increase electrophilicity, enhancing target binding (e.g., MIC reduction from 128 µg/mL to 32 µg/mL in thiadiazole derivatives) .

- Steric effects : Bulky cyclopropyl groups may hinder enzyme active-site entry, reducing potency .

- Hydrophobic substituents : Improve membrane permeability (logP >3) but reduce aqueous solubility .

Q. What computational methods support pharmacokinetic optimization?

- Molecular docking (AutoDock Vina) : Predicts binding affinity to target proteins (e.g., kinase ATP-binding sites) .

- DFT calculations : Models electronic properties (HOMO-LUMO gaps) to guide substituent selection .

- SwissADME : Predicts logP, bioavailability, and CYP450 interactions .

Q. What are the challenges in scaling synthesis from milligram to gram scale?

Q. How is metabolic stability assessed in preclinical studies?

- Liver microsome assays : Human/rat microsomes quantify metabolic half-life (t₁/₂) via LC-MS .

- Metabolite identification : High-resolution MS (Q-TOF) detects phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- CYP450 inhibition : Fluorescent probes assess interactions with CYP3A4/2D6 isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.